molecular formula C15H14N4O2S B2413448 2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide CAS No. 1226429-67-9

2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2413448
CAS No.: 1226429-67-9
M. Wt: 314.36
InChI Key: URYVZILEMZDFJV-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a phthalazinone moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,4-dimethylthiazole with a suitable phthalazinone derivative. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide is unique due to its combination of a thiazole ring and a phthalazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,4-dimethyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-8-13(22-9(2)17-8)15(21)16-7-12-10-5-3-4-6-11(10)14(20)19-18-12/h3-6H,7H2,1-2H3,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYVZILEMZDFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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